molecular formula C14H22ClNO B13901428 N-(adamantan-1-yl)-2-chloro-N-ethylacetamide CAS No. 42536-91-4

N-(adamantan-1-yl)-2-chloro-N-ethylacetamide

Cat. No.: B13901428
CAS No.: 42536-91-4
M. Wt: 255.78 g/mol
InChI Key: WPMUWNNCOVNLKN-UHFFFAOYSA-N
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Description

N-(adamantan-1-yl)-2-chloro-N-ethylacetamide is a compound that belongs to the class of adamantane derivatives. Adamantane is a highly symmetrical polycyclic cage molecule known for its unique chemical properties and diverse therapeutic applications. The adamantane scaffold provides stability and enhances the bioavailability of the compounds derived from it .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(adamantan-1-yl)-2-chloro-N-ethylacetamide can be synthesized through various methods. One common approach involves the reaction of 1-adamantylamine with 2-chloro-N-ethylacetamide in the presence of a suitable catalyst. The reaction is typically carried out in an acidic medium, such as sulfuric acid, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions. The use of continuous flow reactors and microwave irradiation can enhance the yield and reduce reaction times. The product is then purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of N-(adamantan-1-yl)-2-chloro-N-ethylacetamide involves its interaction with specific molecular targets and pathways. The adamantane scaffold enhances the compound’s ability to penetrate cell membranes and interact with biological targets. The compound may inhibit enzymes or disrupt cellular processes, leading to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(adamantan-1-yl)-2-chloro-N-ethylacetamide is unique due to its specific chemical structure, which combines the adamantane scaffold with a chloroacetamide moiety. This combination enhances its stability, bioavailability, and potential therapeutic applications compared to other similar compounds .

Properties

CAS No.

42536-91-4

Molecular Formula

C14H22ClNO

Molecular Weight

255.78 g/mol

IUPAC Name

N-(1-adamantyl)-2-chloro-N-ethylacetamide

InChI

InChI=1S/C14H22ClNO/c1-2-16(13(17)9-15)14-6-10-3-11(7-14)5-12(4-10)8-14/h10-12H,2-9H2,1H3

InChI Key

WPMUWNNCOVNLKN-UHFFFAOYSA-N

Canonical SMILES

CCN(C(=O)CCl)C12CC3CC(C1)CC(C3)C2

Origin of Product

United States

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